molecular formula C15H10Cl2O3 B1346295 3-Acetoxy-3',4'-dichlorobenzophenone CAS No. 890100-32-0

3-Acetoxy-3',4'-dichlorobenzophenone

Cat. No. B1346295
CAS RN: 890100-32-0
M. Wt: 309.1 g/mol
InChI Key: BNPDAJSVJKSAGM-UHFFFAOYSA-N
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Description

3-Acetoxy-3’,4’-dichlorobenzophenone, also known as ‘Dichloroacetophenone’, is a synthetic compound that belongs to the class of benzophenone derivatives. It has a molecular weight of 309.15 . This compound has shown potential as a promising intermediate for various organic reactions and is commonly used in the synthesis of other compounds.


Molecular Structure Analysis

The linear formula of 3-Acetoxy-3’,4’-dichlorobenzophenone is C15H10Cl2O3 . The IUPAC name is 3-(3,4-dichlorobenzoyl)phenyl acetate . The InChI code is 1S/C15H10Cl2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)11-5-6-13(16)14(17)8-11/h2-8H,1H3 .

Scientific Research Applications

Synthesis and Characterization

3-Acetoxy-3',4'-dichlorobenzophenone serves as a key precursor in the synthesis of various compounds with potential applications in materials science and organic chemistry. For instance, its derivatives have been utilized in the synthesis and characterization of hydrazones, which exhibit significant nonlinear optical properties. These properties make them suitable candidates for optical device applications such as optical limiters and optical switches (Naseema et al., 2010). Additionally, its transformation into phthalates through regioselective chelation-controlled cyclization has been explored, offering pathways for the synthesis of 3-Hydroxyphthalates and 2-Hydroxyterephthalates, highlighting its versatility in synthetic organic chemistry (Shkoor et al., 2010).

Antimicrobial Evaluation

Derivatives of 3-Acetoxy-3',4'-dichlorobenzophenone have been synthesized and evaluated for their antimicrobial properties. Novel imines and thiazolidinones derived from its structure have shown promising antibacterial and antifungal activities, indicating potential for the development of new antimicrobial agents (Fuloria et al., 2009).

Photochemistry and Polymerization

In the field of photochemistry, derivatives of 3-Acetoxy-3',4'-dichlorobenzophenone have been used to study the photoreduction reactions and triplet reactivity of chloro-substituted benzophenone derivatives. Such studies contribute to a deeper understanding of the photophysical properties of these compounds, which is crucial for designing materials with specific optical properties (Li et al., 2012). Moreover, its use in the synthesis of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates for copolymerization with styrene demonstrates its applicability in creating polymers with potential for advanced material applications (Whelpley et al., 2022).

properties

IUPAC Name

[3-(3,4-dichlorobenzoyl)phenyl] acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)11-5-6-13(16)14(17)8-11/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPDAJSVJKSAGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50641669
Record name 3-(3,4-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

890100-32-0
Record name Methanone, [3-(acetyloxy)phenyl](3,4-dichlorophenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=890100-32-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(3,4-Dichlorobenzoyl)phenyl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50641669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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